An In-depth Technical Guide to 5-(4-Bromophenyl)isoxazole: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 5-(4-Bromophenyl)isoxazole: Structure, Properties, and Synthetic Utility
Abstract
Isoxazole derivatives represent a cornerstone in modern heterocyclic chemistry, with profound implications for medicinal chemistry, agrochemicals, and materials science.[1][2] The unique electronic and structural properties of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, confer a versatile reactivity profile and a wide spectrum of biological activities.[1][3][4][5][6] This guide provides a comprehensive technical overview of 5-(4-Bromophenyl)isoxazole, a key building block in synthetic chemistry. We will delve into its core chemical structure, physicochemical properties, established synthetic methodologies, and characteristic reactivity. Furthermore, this document will explore its significance as a pharmacophore in drug discovery and its potential applications, providing researchers and drug development professionals with a foundational understanding of this important molecule.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. 5-(4-Bromophenyl)isoxazole is an aromatic heterocyclic compound characterized by an isoxazole ring substituted at the 5-position with a 4-bromophenyl group.
Nomenclature and Chemical Identifiers
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IUPAC Name: 5-(4-bromophenyl)-1,2-oxazole
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CAS Number: 7064-31-5[7]
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SMILES: C1=C(C=CC(=C1)Br)C2=CC=NO2[7]
Core Structural Analysis
The structure of 5-(4-Bromophenyl)isoxazole is composed of two key moieties: the isoxazole ring and the bromophenyl substituent. The isoxazole ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen and oxygen heteroatoms. This electronic nature significantly influences its reactivity. The 4-bromophenyl group, attached at the C5 position, introduces a site for further functionalization via cross-coupling reactions and modulates the overall electronic properties and lipophilicity of the molecule.
Caption: 2D structure of 5-(4-Bromophenyl)isoxazole.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and spectroscopic characteristics is crucial for its application in synthesis and analysis. While detailed experimental data for this specific molecule is sparse, the following properties are compiled from supplier data and predictions based on analogous structures.
Physical Properties
| Property | Value | Source/Comment |
| Physical State | Solid, Beige | [8] |
| Melting Point | 200 °C (decomposes) | For the related 3-carboxylic acid derivative.[9][10] |
| Boiling Point | 478.2±35.0 °C | Predicted for the 3-carboxylic acid derivative.[9][10] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF. | Predicted based on general characteristics.[11] |
| pKa | 3.24±0.10 | Predicted for the 3-carboxylic acid derivative.[9] |
| Storage Temp. | 2-8°C, Sealed in dry conditions | [7] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the bromophenyl ring would appear as two doublets in the aromatic region (approx. 7.5-7.8 ppm). The protons on the isoxazole ring would also resonate in the aromatic region, with the C4-H typically appearing as a singlet around 6.8 ppm and the C3-H appearing further downfield.[12]
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¹³C NMR : The carbon spectrum will show signals for each unique carbon atom. The carbons of the bromophenyl ring would appear in the 120-140 ppm range, with the carbon attached to the bromine (C-Br) being significantly shielded. The isoxazole ring carbons would resonate at approximately 97-170 ppm.[12]
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Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M+) corresponding to the compound's molecular weight (224.05 g/mol ). A key feature would be the characteristic isotopic pattern for bromine, showing two peaks of nearly equal intensity for the ⁷⁹Br (M+) and ⁸¹Br (M+2) isotopes.[11]
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Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks would include C=N and C=C stretching vibrations from the isoxazole and aromatic rings, as well as a C-Br stretching band.[11]
Synthesis and Reactivity
The synthesis of isoxazoles is a well-established area of heterocyclic chemistry, offering multiple pathways to access this valuable scaffold.
Common Synthetic Pathways
The most prevalent method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of a chalcone (α,β-unsaturated ketone) with hydroxylamine hydrochloride.[13][14] This method is robust and allows for significant variation in the substituents on the final isoxazole product. Another powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which offers a direct route to the isoxazole core.[1][2][15]
Caption: General workflow for isoxazole synthesis via the chalcone method.
Representative Experimental Protocol (Chalcone Method)
This protocol is a generalized procedure based on established literature methods for isoxazole synthesis.[14]
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Chalcone Synthesis: To a stirred solution of 4-bromoacetophenone (1.0 eq) and an appropriate aldehyde (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.
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Reaction Monitoring: Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid, the corresponding chalcone, is filtered, washed with water, and dried. Recrystallize from ethanol if necessary.
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Isoxazole Formation: Reflux a mixture of the synthesized chalcone (1.0 eq), hydroxylamine hydrochloride (2.0 eq), and a base such as potassium hydroxide or sodium acetate in ethanol for 4-8 hours.[14]
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Work-up and Purification: After cooling, pour the reaction mixture into cold water. The resulting solid is filtered, washed, and dried. The crude 5-(4-Bromophenyl)isoxazole can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Chemical Reactivity
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Reactivity of the Isoxazole Ring: The isoxazole ring is generally stable but can undergo specific reactions. Electrophilic substitution, such as bromination, typically occurs at the C4 position, which is the most electron-rich carbon in the ring.[4] The ring can also be cleaved under reductive conditions, providing a pathway to other functionalized molecules like enaminones.[13]
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Reactivity of the Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of diverse aryl, vinyl, or alkynyl groups, making 5-(4-Bromophenyl)isoxazole an excellent scaffold for building molecular complexity in drug discovery programs.
Applications and Significance in Research
The isoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its wide range of biological activities and its presence in numerous approved drugs.[3][5][6]
Caption: Logical flow from the core scaffold to drug discovery applications.
Role in Drug Discovery
5-(4-Bromophenyl)isoxazole and its derivatives serve as key intermediates in the synthesis of various pharmaceuticals.[16][17] The isoxazole core is associated with a broad spectrum of pharmacological effects, including:
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Neuroprotective Effects [5]
The 4-bromophenyl substituent provides a convenient attachment point for modifying the molecule to enhance potency, selectivity, and pharmacokinetic properties during the lead optimization phase of drug development.
Applications in Material Science
The unique chemical properties of this compound also make it a candidate for exploration in materials science. It can be incorporated into polymers or coatings to potentially enhance material performance and introduce specific functionalities.[16][17]
Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before handling.
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General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[18][19] May also cause respiratory irritation.[18][19]
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Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[8][20][21]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][20] Avoid contact with skin, eyes, and clothing.[8][20]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents and bases.[8]
Conclusion
5-(4-Bromophenyl)isoxazole is a versatile and valuable heterocyclic compound with a well-defined structure and a rich profile of chemical reactivity. Its straightforward synthesis and the strategic placement of a functionalizable bromine handle make it an indispensable building block for medicinal chemists and materials scientists. The established biological significance of the isoxazole scaffold ensures that this compound will continue to be a molecule of high interest in the ongoing quest for novel therapeutics and advanced materials. Further research into its specific biological activities and material applications is warranted to fully exploit its potential.
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